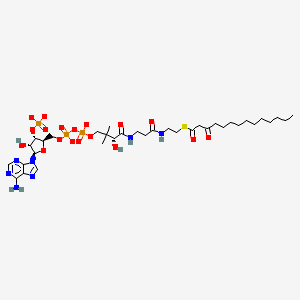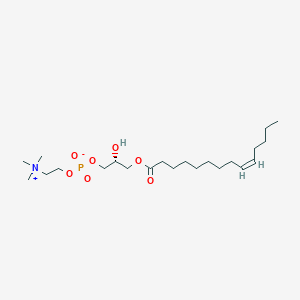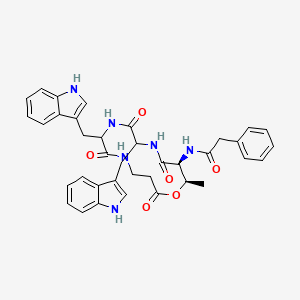
Xenematide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenematide is a natural product found in Xenorhabdus nematophila with data available.
Wissenschaftliche Forschungsanwendungen
NRPS Substrate Promiscuity and Xenematide Derivatives
This compound is a cyclic depsipeptide antibiotic produced by Xenorhabdus nematophila. Research by Crawford et al. (2011) in Organic Letters revealed that a nonribosomal peptide synthetase (NRPS) with atypical features is required for this compound production. This study highlighted the promiscuity of the adenylation domain and the relaxed downstream processing in X. nematophila NRPS, which leads to the creation of various this compound derivatives (Crawford et al., 2011).
Structure and Activity of this compound
Lang et al. (2008) in the Journal of Natural Products isolated this compound from Xenorhabdus nematophilus. The study elucidated the structure of this compound using NMR, MS, and chemical derivatization methods. It also explored this compound's antibacterial, antifungal, and insecticidal activities, finding moderate antibacterial properties (Lang et al., 2008).
Novel this compound Compounds and Antibacterial Activity
Xi et al. (2019) discovered two novel depsipeptides, xenematides F and G, from Xenorhabdus budapestensis SN84. The study, published in The Journal of Antibiotics, identified these new compounds using NMR, MS, and Marfey’s method, with this compound G showing moderate antibacterial activity (Xi et al., 2019).
Synthesis and Stereochemistry of this compound
Hung et al. (2011) in Organic & Biomolecular Chemistry achieved the synthesis of the antimicrobial cyclic peptide this compound through Fmoc solid-phase peptide synthesis. The study confirmed the structure of this compound and highlighted its potential in antimicrobial applications (Hung et al., 2011).
Eigenschaften
Molekularformel |
C37H38N6O6 |
|---|---|
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
N-[(2R,3S)-6,9-bis(1H-indol-3-ylmethyl)-2-methyl-4,7,10,14-tetraoxo-1-oxa-5,8,11-triazacyclotetradec-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H38N6O6/c1-22-34(43-32(44)17-23-9-3-2-4-10-23)37(48)42-31(19-25-21-40-29-14-8-6-12-27(25)29)36(47)41-30(35(46)38-16-15-33(45)49-22)18-24-20-39-28-13-7-5-11-26(24)28/h2-14,20-22,30-31,34,39-40H,15-19H2,1H3,(H,38,46)(H,41,47)(H,42,48)(H,43,44)/t22-,30?,31?,34+/m1/s1 |
InChI-Schlüssel |
OHLKJNUNPSYJEE-RWBJUYEISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
Synonyme |
xenematide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
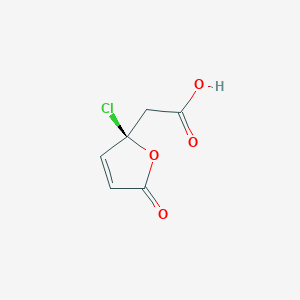

![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
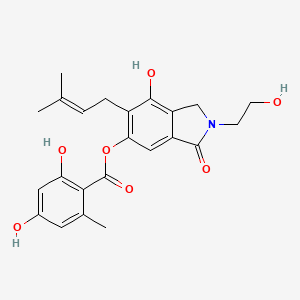
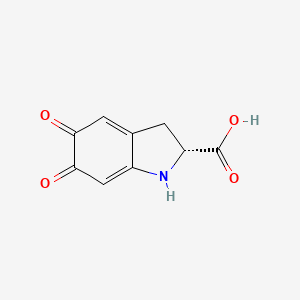
![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)

